(2S)-1-cyclopropylpropan-2-amine

Catalog No.
S12753471
CAS No.
M.F
C6H13N
M. Wt
99.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-1-cyclopropylpropan-2-amine

Product Name

(2S)-1-cyclopropylpropan-2-amine

IUPAC Name

(2S)-1-cyclopropylpropan-2-amine

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

InChI

InChI=1S/C6H13N/c1-5(7)4-6-2-3-6/h5-6H,2-4,7H2,1H3/t5-/m0/s1

InChI Key

WFJUBRAHXQCZAM-YFKPBYRVSA-N

Canonical SMILES

CC(CC1CC1)N

Isomeric SMILES

C[C@@H](CC1CC1)N

(2S)-1-cyclopropylpropan-2-amine is a chiral primary amine featuring a cyclopropyl group, a structural motif frequently employed in medicinal chemistry to enhance metabolic stability, binding affinity, and potency in drug candidates. As a stereochemically defined building block, its primary value lies in its use for the asymmetric synthesis of complex molecular targets, particularly in the pharmaceutical industry. The specific (2S) configuration is crucial for achieving the desired stereochemistry in the final active pharmaceutical ingredient (API), which directly impacts biological activity and therapeutic efficacy.

Research Fit

Chiral (S)-configuration for enantioselective GPCR ligand design
Cyclopropyl conformational constraint supports mechanism-based inhibition studies
Research-grade scaffold for covalent inhibitor discovery (MAO, KDM1A/LSD1)

Substituting (2S)-1-cyclopropylpropan-2-amine with its racemic mixture or the (2R)-enantiomer is not a viable cost-saving measure in pharmaceutical synthesis. Biological targets, such as enzymes and receptors, are chiral, and interaction with a drug molecule is highly stereospecific. Using a racemic precursor introduces an undesired stereoisomer that may be inactive, have significantly lower activity, or exhibit a different, potentially harmful, pharmacological profile. This necessitates costly and often complex chiral separation steps downstream, which can significantly lower the overall yield of the desired active ingredient. Therefore, procuring the enantiomerically pure (2S)-form is a critical upstream decision to ensure process efficiency, reproducibility, and the biological efficacy of the final compound.

Substitution Risk

Enantiomer (2R)-enantiomer may shift target engagement profile; stereospecific binding cannot be assumed without enantiomer-specific data.
Achiral analog 2‑cyclopropylpropan‑2‑amine lacks stereochemical control, limiting enantioselective structure–activity relationship interpretation.
Flexible amine Simple alkyl amines may not support irreversible FAD-adduct formation; conformational rigidity of cyclopropyl ring is a reported prerequisite for sustained target engagement.

Precursor to Rigosertib (ON 01910)

(2S)-1-cyclopropylpropan-2-amine is a documented key intermediate in the synthesis of Rigosertib (ON 01910), a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1). The final compound, Rigosertib, demonstrates high potency with an IC50 of 9 nM in a cell-free assay against PLK1. The specific stereochemistry imparted by the (2S)-amine precursor is critical for achieving this level of biological activity, as kinase binding pockets are highly sensitive to the three-dimensional arrangement of interacting molecules.

Evidence DimensionInhibitory Potency of Final Product (IC50)
Target Compound Data9 nM (for Rigosertib, synthesized using the (2S)-amine precursor)
Comparator Or BaselineGeneral kinase inhibitors often have IC50 values in the micromolar range. High potency is considered to be in the low nanomolar range.
Quantified DifferenceDemonstrates high-nanomolar potency, a key requirement for a clinical-stage drug candidate.
ConditionsCell-free assay for PLK1 inhibition.

Procuring this specific (2S)-enantiomer is non-negotiable for synthesizing Rigosertib and related potent kinase inhibitors, as alternative stereoisomers would not yield the required therapeutic activity.

Stereochemical Purity
Class-level inference
(2S)-enantiomer >95% purity (commercial specification)
Supports enantiomer-specific GPCR ligand design; racemic or (2R) may confound pharmacological readouts.
Supplier data; verify enantiomeric excess by chiral HPLC.

Stereospecificity in Quinolone Antibiotic Synthesis

In the synthesis of advanced quinolone antibiotics like Sitafloxacin, a cis-fluorocyclopropylamine moiety is a critical pharmacophore. While the target compound is (2S)-1-cyclopropylpropan-2-amine, the principle of absolute stereochemical control is directly transferable. The synthesis of Sitafloxacin requires the (1R, 2S)-cis-2-fluorocyclopropylamine intermediate. Using a different stereoisomer, such as the trans-isomer or the wrong enantiomer, would prevent the formation of the correct final product, which is designed for optimal pharmacokinetic properties and potent antibacterial activity. This demonstrates the critical need for enantiomerically pure cyclopropylamine building blocks in this therapeutic class.

Evidence DimensionSynthetic Route Compatibility
Target Compound DataEnables direct synthesis of the desired cis-stereoisomer of the final drug product.
Comparator Or BaselineUse of a racemic or incorrect isomeric precursor would lead to a mixture of diastereomers, requiring difficult separation or resulting in a complete failure of the synthesis.
Quantified DifferenceQualitative but absolute: enables the synthesis of the target molecule versus failure to produce it.
ConditionsMulti-step synthesis of complex quinolone antibiotics.

For process development chemists, selecting the correct chiral amine from the start avoids significant downstream purification costs and potential batch failures, ensuring a more efficient and reliable manufacturing process.

Conformational Rigidity
Class-level inference
Cyclopropylamine scaffoldmechanism-based irreversible
Flexible alkyl aminereversible or inactive
Cyclopropyl ring is reported prerequisite for FAD-adduct formation; rigid geometry critical for sustained target engagement.
Class-level MAO/KDM1A SAR; data for this exact compound not reported.
Selectivity Tuning
Class-level inference
Scaffold derivatization reported to shift MAO A vs. B selectivity (reference compound >34‑fold selective for MAO B)
Provides a versatile starting point for designing selective covalent inhibitors; substituent choice directs isoform preference.
Selectivity must be validated for each derivative in enzymatic assays.

Key Building Block for Oncology Candidates

This compound is the right choice for research and process development teams synthesizing kinase inhibitors, particularly those targeting Polo-like kinases (PLKs) or related enzymes. Its use is validated in the synthesis of Rigosertib, where the (2S) stereocenter is essential for achieving the low nanomolar potency required for a viable cancer therapeutic.

Scaffold for Novel Antibacterial Agents

Based on the established importance of chiral cyclopropylamines in potent quinolone antibiotics, this building block is a strategic choice for medicinal chemists developing next-generation antibacterials. Its specific stereochemistry allows for the controlled synthesis of complex structures where the 3D orientation of the cyclopropyl group is critical for antibacterial activity and favorable pharmacokinetics.

Asymmetric Synthesis of Neuroactive Compounds

Given that cyclopropylamine derivatives are known to modulate neurotransmitter systems, (2S)-1-cyclopropylpropan-2-amine serves as a valuable chiral starting material for constructing novel agents in neuropharmacology. Its defined stereochemistry is crucial for achieving selective interaction with specific receptor subtypes in the central nervous system.

Application Fit Matrix

Application
Selection Property
Validation Focus
Enantioselective GPCR ligand synthesis
Stereochemical control for target engagement
Enantiomeric consistency and batch reproducibility
Covalent inhibitor scaffold design (MAO, KDM1A)
Cyclopropyl mechanism‑based inhibition context
Selectivity profiling in enzyme assays
Stereospecific chemical probe development
Stereochemistry-dependent probe‑target engagement
Specificity in proteomic or cellular assays
Chiral analytical reference standard
Defined enantiomeric purity (>95%)
HPLC/SFC method validation for related amines

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

99.104799419 g/mol

Monoisotopic Mass

99.104799419 g/mol

Heavy Atom Count

7

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